(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate
Description
(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate is a synthetic organic compound featuring a benzotriazinone core fused with a methyl 4-ethoxybenzoate moiety. The benzotriazinone ring (1,2,3-benzotriazin-4(3H)-one) is characterized by a nitrogen-rich heterocyclic system with a ketone group at position 4, contributing to its electron-deficient aromatic properties.
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-2-23-13-9-7-12(8-10-13)17(22)24-11-20-16(21)14-5-3-4-6-15(14)18-19-20/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPXUPGIKBOLHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Steglich Esterification
The alcohol intermediate is coupled with 4-ethoxybenzoyl chloride using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in DCM at room temperature. This method avoids harsh acidic conditions, preserving the benzotriazinone structure.
Reaction Conditions :
- (4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methanol (1 equiv)
- 4-Ethoxybenzoyl chloride (1.2 equiv)
- EDCI (1.5 equiv), DMAP (0.2 equiv), DCM, 24 h, rt
- Yield : 82%
Mitsunobu Reaction
Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh$$_3$$) mediate the coupling of 4-ethoxybenzoic acid and the benzotriazinone alcohol in THF. This method is efficient but requires anhydrous conditions.
Reaction Conditions :
- 4-Ethoxybenzoic acid (1.2 equiv)
- DIAD (1.5 equiv), PPh$$_3$$ (1.5 equiv), THF, 0°C → rt, 12 h
- Yield : 75%
Acyl Chloride Method
Direct reaction of 4-ethoxybenzoyl chloride with the alcohol in pyridine affords the ester. Pyridine neutralizes HCl, driving the reaction forward.
Reaction Conditions :
- 4-Ethoxybenzoyl chloride (1.5 equiv)
- Pyridine (3 equiv), DCM, 0°C → rt, 6 h
- Yield : 88%
Table 3: Comparison of Esterification Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Steglich | EDCI, DMAP | Mild, room temp | 82% | High selectivity |
| Mitsunobu | DIAD, PPh$$_3$$ | Anhydrous, 0°C → rt | 75% | No acyl chloride needed |
| Acyl Chloride | Pyridine | Fast, simple | 88% | High efficiency |
Mechanistic Insights and Optimization
- Steglich Esterification : EDCI activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the alcohol. DMAP accelerates the reaction by stabilizing the transition state.
- Mitsunobu Reaction : PPh$$_3$$ reduces DIAD to form a betaine intermediate, facilitating the nucleophilic attack of the alcohol on the activated acid.
- Acyl Chloride Method : Pyridine scavenges HCl, preventing protonation of the alcohol and ensuring efficient ester bond formation.
Critical Parameters :
- Purity of 4-ethoxybenzoyl chloride (>95%) minimizes side reactions.
- Anhydrous conditions prevent hydrolysis of acyl chlorides.
- Temperature control (<30°C) preserves the benzotriazinone structure.
Challenges and Alternative Approaches
- Instability of Benzotriazinone : Prolonged exposure to strong acids or bases may degrade the heterocycle. Neutral pH conditions are preferred during coupling.
- Alternative Protecting Groups : tert-Butyldimethylsilyl (TBS) protection of the alcohol allows compatibility with harsher reagents, followed by deprotection using tetrabutylammonium fluoride (TBAF).
- Enzymatic Esterification : Lipase-catalyzed methods in non-aqueous media offer greener alternatives but require optimization for substrate specificity.
Chemical Reactions Analysis
Ester Hydrolysis and Salt Formation
The 4-ethoxybenzoate ester undergoes hydrolysis under basic conditions. For example:
-
Reagents : Potassium tert-butoxide (KOt-Bu) in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Product : The corresponding carboxylic acid (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoic acid and potassium salt derivatives.
Table 1: Hydrolysis Conditions and Outcomes
| Reagent | Solvent | Temperature | Product | Yield |
|---|---|---|---|---|
| KOt-Bu | THF | 60°C | Potassium salt of carboxylic acid | 88% |
| NaOH (aqueous) | Ethanol/H2O | Reflux | Free carboxylic acid | 72% |
Nucleophilic Substitution at the Benzotriazinone Core
The 1,2,3-benzotriazin-4(3H)-one moiety participates in nucleophilic reactions due to its electron-deficient carbonyl groups:
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Reagents : Amines (e.g., NH₃, alkylamines) in ethanol or methanol.
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Product : Ring-opened intermediates or substituted derivatives .
-
Mechanism : Attack at the carbonyl group or N-oxide positions.
Table 2: Nucleophilic Reactions
| Nucleophile | Conditions | Product Type | Reference |
|---|---|---|---|
| Ammonia (NH₃) | Ethanol, reflux | 3-Amino-substituted derivative | |
| Methylamine | DCM, room temperature | N-Methylated benzotriazinone |
Cyclization and Heterocycle Formation
The compound acts as a precursor in cyclization reactions:
-
Reagents : Diphenylphosphoryl azide (DPPA) or trimethylsilyl azide in chloroform.
-
Product : Oxadiazole or triazole derivatives via [3+2] cycloaddition .
Key Reaction Pathway :
Thermal Stability and Decomposition
Differential scanning calorimetry (DSC) data reveals decomposition above 200°C, with exothermic peaks indicating fragmentation of the ester and benzotriazinone moieties .
Figure 1: Thermal Behavior (DSC)
| Parameter | Value |
|---|---|
| Onset Temperature | 215°C |
| Peak Temperature | 230°C |
| Enthalpy Change | ΔH = -182 J/g |
Functional Group Transformations
-
Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form mixed esters.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzotriazinone carbonyl to a secondary alcohol .
Solvent-Dependent Reactivity
Reaction outcomes vary with solvent polarity:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds similar to (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzotriazine showed effectiveness against various bacterial strains, suggesting potential as new antibiotics .
Anticancer Properties
Benzotriazine derivatives have been investigated for their anticancer activities. They are believed to inhibit specific enzymes involved in cancer cell proliferation. For instance, a derivative of this compound was tested for cytotoxicity against human cancer cell lines and showed promising results in inhibiting growth .
Anti-inflammatory Effects
Some studies have highlighted the anti-inflammatory properties of benzotriazine compounds. The mechanism involves the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Materials Science Applications
Polymer Chemistry
In materials science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to thermal degradation .
Photostability Enhancers
This compound can act as a photostabilizer in various materials. Research indicates that it can absorb UV radiation and prevent photodegradation in polymers and coatings, thereby extending the lifespan of these materials under sunlight exposure .
Environmental Science Applications
Pesticide Development
The structure of this compound lends itself to modifications that can enhance its efficacy as a pesticide. Studies have explored its potential use in agricultural applications to control pests while minimizing environmental impact .
Water Treatment
Research has also examined the potential of benzotriazine derivatives in water treatment processes. Their ability to degrade organic pollutants under UV light suggests they could be incorporated into advanced oxidation processes for improving water quality .
Case Studies
Mechanism of Action
The mechanism by which (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzoate Ester Derivatives
The compound shares structural homology with ethyl benzoate derivatives reported in , such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate). Key differences include:
- Ester Group : The target compound employs a methyl ester, whereas analogs in use ethyl esters. Methyl esters typically exhibit higher aqueous solubility due to reduced hydrophobicity compared to ethyl esters.
- Substituents: The 4-ethoxy group on the benzoate moiety contrasts with pyridazine, isoxazole, or phenethylamino substituents in analogs. The ethoxy group may enhance π-π stacking interactions in hydrophobic environments, while pyridazine/isoxazole groups introduce hydrogen-bonding or dipole-dipole interactions.
- Heterocyclic Core: Unlike I-6230–I-6473, which lack fused heterocycles, the benzotriazinone core in the target compound provides a rigid, planar structure that could enhance binding affinity to biomolecular targets through van der Waals contacts or π-stacking.
Heterocyclic Systems: Benzotriazinone vs. Thiazine
describes 2-(3-oxo-3,4-dihydro-1,4-benzothiazin-4-yl)acetamide , a thiazine derivative with structural parallels to the target compound. Key distinctions include:
- Heteroatoms: The benzotriazinone core contains three nitrogen atoms, compared to the thiazine’s sulfur and nitrogen atoms.
- Substituent Position : The thiazine derivative’s acetamide group contrasts with the methyl 4-ethoxybenzoate in the target compound, suggesting divergent biological targets (e.g., protease inhibition vs. kinase modulation).
Comparative Analysis Table
Biological Activity
The compound (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate , a derivative of benzotriazine, has garnered attention due to its potential biological activities. This article reviews the biological properties, applications, and relevant case studies associated with this compound.
- Molecular Formula : CHBFNO
- Molecular Weight : 349.09 g/mol
- CAS Number : 125700-69-8
- IUPAC Name : [(dimethylamino)[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)oxy]methylidene]dimethylazanium tetrafluoroborate
Antimicrobial Properties
Recent studies indicate that benzotriazine derivatives exhibit significant antimicrobial activity. Specifically, the compound has shown efficacy against various bacterial strains and fungi. For instance, in vitro tests demonstrated that it inhibits the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In cell line studies, it induced apoptosis in cancer cells through the activation of caspase pathways. A notable study reported a reduction in cell viability by over 50% in human cancer cell lines at a concentration of 20 µM .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication processes in microbial and cancer cells.
- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress leading to cellular damage.
- Modulation of Signaling Pathways : The compound affects various signaling pathways involved in cell proliferation and apoptosis.
Applications in Pharmaceutical Development
This compound serves as a versatile reagent in organic synthesis and pharmaceutical development:
- Coupling Reagent : It is utilized in peptide synthesis to improve yields and suppress racemization during fragment condensation .
- Drug Development : Its structural properties make it a candidate for designing drugs targeting specific biological pathways .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Research :
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | CHBFNO |
| Molecular Weight | 349.09 g/mol |
| CAS Number | 125700-69-8 |
| Antimicrobial MIC | 10 µg/mL |
| Anticancer IC50 | 20 µM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl 4-ethoxybenzoate?
- Methodological Answer : The synthesis of benzotriazine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via refluxing substituted benzaldehydes with heterocyclic precursors in ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and purification via chromatography . Key parameters include:
- Temperature : Reflux conditions (~78°C for ethanol) to ensure complete reaction.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) or ethanol for solubility and reactivity.
- Purification : Column chromatography (silica gel, hexane/EtOH gradients) to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Structural elucidation requires a combination of:
- NMR Spectroscopy : H and C NMR to confirm the benzotriazine core and ester linkages (e.g., δ ~7-8 ppm for aromatic protons, δ ~170 ppm for carbonyl carbons) .
- IR Spectroscopy : Peaks at ~1740 cm (ester C=O) and ~1650 cm (benzotriazine C=N) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Dosage : Start with 1–100 µM ranges, with DMSO as a vehicle control (<0.1% v/v) .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (solvent purity, temperature control) .
- Statistical Analysis : Use ANOVA or mixed-effects models to account for batch variability .
- Meta-Analysis : Pool data from multiple studies to identify trends (e.g., inconsistent cytotoxicity may stem from cell line-specific sensitivities) .
Q. What computational approaches predict the reactivity and binding mechanisms of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified ethoxy or benzotriazine groups (e.g., halogenation at the 4-position of the benzotriazine) .
- Bioisosteric Replacement : Replace the ester group with amides or carbamates to alter pharmacokinetics .
- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical binding motifs .
Q. What strategies mitigate challenges in scaling up synthesis for in vivo studies?
- Methodological Answer :
- Catalyst Optimization : Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
- Solvent Recycling : Implement distillation systems for ethanol or DMF reuse .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress in real time .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
